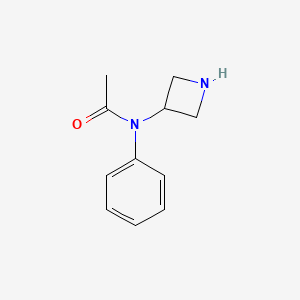

N-(azetidin-3-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC18498222

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | N-(azetidin-3-yl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 |

| Standard InChI Key | ZJGRTHWNUTUWEN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C1CNC1)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

N-(Azetidin-3-yl)-N-phenylacetamide is a secondary acetamide featuring a three-membered azetidine ring substituted at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound’s structure (Fig. 1) includes:

-

Azetidine ring: A saturated four-membered ring with one nitrogen atom.

-

Acetamide group: A carbonyl-linked amine (-NH-C(O)-CH₃).

-

Phenyl substituent: An aromatic ring attached to the nitrogen atom.

Key Identifiers:

The compact azetidine ring introduces strain, potentially enhancing reactivity and interaction with biological targets.

Synthesis and Structural Characterization

Synthetic Pathways

While no direct synthesis of N-(azetidin-3-yl)-N-phenylacetamide is documented, analogous methods for azetidinone derivatives provide a framework. A common approach involves:

-

Schiff Base Formation: Condensation of amines with carbonyl compounds.

-

Azetidinone Ring Closure: Cyclization using chloroacetyl chloride or similar reagents .

For example, Trivedi and Maru (2020) synthesized quinoline-azetidinone hybrids via:

-

Step 1: Cyclization of nicotinohydrazide with carbon disulfide to form oxadiazole-thiol intermediates .

-

Step 2: Condensation with 2-chloroquinoline-3-carbaldehyde .

-

Step 3: Reaction with substituted anilines and chloroacetyl chloride to yield azetidin-2-one derivatives .

Adapting this, N-(azetidin-3-yl)-N-phenylacetamide could be synthesized through:

-

N-phenylacetamide Preparation: Acetanilide treatment with phosphoryl chloride and DMF .

-

Azetidine Ring Formation: Annulation using chloroacetyl chloride and triethylamine .

Spectral Characterization

Spectral data for analogous compounds include:

-

¹H NMR: Peaks at δ 5.16–5.44 ppm (azetidinone protons), δ 7.10–8.80 ppm (aromatic protons) .

-

¹³C NMR: Signals at δ 61.45–66.97 ppm (azetidinone carbons), δ 120–150 ppm (aromatic carbons) .

-

Mass Spectrometry: Molecular ion peaks consistent with theoretical weights (e.g., m/z 190 for C₁₁H₁₄N₂O) .

| Compound | MIC (μg/mL) vs Bacteria/Fungi | Key Targets |

|---|---|---|

| 8a (Analog) | 12.5 (S. aureus) | Gram-positive bacteria |

| 8d (Analog) | 25 (E. coli) | Gram-negative bacteria |

| 8h (Analog) | 6.25 (C. albicans) | Fungal strains |

N-(Azetidin-3-yl)-N-phenylacetamide’s phenyl and azetidine groups may enhance membrane penetration, disrupting microbial cell walls .

Mechanism of Action

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is ideal for:

-

Antimicrobial Agents: Optimizing substituents to improve potency .

-

Central Nervous System (CNS) Drugs: Azetidine’s small size enhances blood-brain barrier permeability .

Structural Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume